N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring fused with a triazolopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable benzyl chloride derivative, the pyrazole ring is formed through a cyclization reaction with hydrazine hydrate under reflux conditions.
Construction of the Triazolopyrimidine Core: The pyrazole intermediate is then reacted with a triazole derivative under acidic or basic conditions to form the triazolopyrimidine core.
Final Coupling Reaction: The final step involves coupling the triazolopyrimidine intermediate with a carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reaction volumes: while maintaining precise control over temperature and reaction times.
Utilizing continuous flow reactors: to enhance reaction efficiency and safety.
Implementing purification techniques: such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyrazole or triazolopyrimidine rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) can target the carboxamide group, converting it to an amine.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl or halogen groups.
Scientific Research Applications
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated as a potential inhibitor of enzymes like CDK2 (cyclin-dependent kinase 2), which is involved in cell cycle regulation and cancer progression.
Biological Studies: Used in studies to understand its effects on cellular pathways, apoptosis, and cell cycle progression.
Pharmaceutical Development: Explored for its antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
Triazolopyrimidine Derivatives: Compounds such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine.
Uniqueness
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its specific structural features that confer high binding affinity and selectivity towards CDK2, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H14ClN7O |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H14ClN7O/c1-11-8-14(25-17(21-11)19-10-20-25)16(26)22-15-6-7-24(23-15)9-12-4-2-3-5-13(12)18/h2-8,10H,9H2,1H3,(H,22,23,26) |
InChI Key |
CXEDACHFTSGSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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